Product packaging for Isobutylisopropyldimethoxysilane(Cat. No.:CAS No. 111439-76-0)

Isobutylisopropyldimethoxysilane

Cat. No.: B044147
CAS No.: 111439-76-0
M. Wt: 190.35 g/mol
InChI Key: XFAOZKNGVLIXLC-UHFFFAOYSA-N
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Description

Isobutylisopropyldimethoxysilane is a specialized organosilane reagent valued in materials science and surface chemistry for its role as a versatile coupling agent and surface modifier. Its molecular structure features two methoxy groups (-OCH₃) that readily hydrolyze in the presence of moisture to form reactive silanols. These silanols can subsequently condense with hydroxylated inorganic surfaces—such as glass, silica, metals, and minerals—to form stable covalent bonds. The bulky, hydrophobic alkyl groups (isobutyl and isopropyl) are then presented outwards, effectively imparting properties of hydrophobicity, improved dispersion, and compatibility with organic polymers to the modified substrate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22O2Si B044147 Isobutylisopropyldimethoxysilane CAS No. 111439-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy-(2-methylpropyl)-propan-2-ylsilane
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InChI

InChI=1S/C9H22O2Si/c1-8(2)7-12(10-5,11-6)9(3)4/h8-9H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XFAOZKNGVLIXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](C(C)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O2Si
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DSSTOX Substance ID

DTXSID3073056
Record name Silane, dimethoxy(1-methylethyl)(2-methylpropyl)-
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Molecular Weight

190.35 g/mol
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Physical Description

Liquid
Record name Silane, dimethoxy(1-methylethyl)(2-methylpropyl)-
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CAS No.

111439-76-0
Record name Isobutylisopropyldimethoxysilane
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Record name Isobutylisopropyldimethoxysilane
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Record name Silane, dimethoxy(1-methylethyl)(2-methylpropyl)-
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Record name Silane, dimethoxy(1-methylethyl)(2-methylpropyl)-
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Record name Isobutylisopropyldimethoxysilane
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Record name Isobutylisopropyldimethoxy-dimethoxysilan
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Record name ISOBUTYLISOPROPYLDIMETHOXYSILANE
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Synthetic Methodologies and Precursor Chemistry of Isobutylisopropyldimethoxysilane

Strategies for Organoalkoxysilane Synthesis

Several robust methodologies have been established for the synthesis of organoalkoxysilanes, each with distinct advantages concerning precursor availability, reaction conditions, and selectivity. The primary methods for forming the critical silicon-carbon (Si-C) bond are the Grignard reaction, catalytic hydrosilylation, and the direct process. researchgate.netgelest.com

Grignard Reaction : This classic organometallic reaction is a versatile and widely used method for forming Si-C bonds. gelest.com It involves the reaction of an organomagnesium halide (Grignard reagent) with a silicon halide or silicon alkoxide. acs.org For a molecule like Isobutylisopropyldimethoxysilane, this could involve the sequential reaction of a dichlorosilane precursor with two different Grignard reagents. The reactivity of the silicon precursor and the control of stoichiometry are critical to prevent the formation of undesired symmetrical byproducts. acs.org The choice of solvent, such as diethyl ether or tetrahydrofuran (B95107), is also crucial for stabilizing the Grignard reagent and facilitating the reaction. gelest.com

Hydrosilylation : This powerful and atom-economical reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as in an alkene or alkyne. wikipedia.orgresearchgate.net The reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum, such as Karstedt's catalyst. mdpi.comresearchgate.net Hydrosilylation of alkenes generally proceeds with anti-Markovnikov selectivity, where the silicon atom attaches to the terminal carbon of the double bond. wikipedia.org This method is highly effective for producing alkylsilanes from readily available olefins.

Direct Process (Müller-Rochow Process) : Primarily an industrial method, the direct process involves the reaction of elemental silicon with an organic halide at high temperatures in the presence of a copper catalyst. mdpi.comresearchgate.net This process is the main route for producing foundational organosilicon monomers like methylchlorosilanes on a large scale. acs.org However, it generally lacks the selectivity required for the direct synthesis of complex, unsymmetrical silanes like this compound and is more relevant for producing the basic precursors. researchgate.net

Precursor Design and Chemical Transformations for Silicon-Based Compounds

The rational design and selection of precursors are fundamental to the successful synthesis of this compound. The precursors must provide the silicon backbone, the organic (isobutyl and isopropyl) groups, and the alkoxy (methoxy) groups.

Common silicon precursors are chlorosilanes and alkoxysilanes due to the reactivity of the Si-Cl and Si-OR bonds towards nucleophilic substitution. siadmi.compcc.eu For the synthesis of this compound, a potential pathway using the Grignard reaction would start with a precursor like dichlorodime E hoxysilane (Cl₂Si(OCH₃)₂). The synthesis would proceed in a stepwise manner:

First Alkylation : Reaction of dichlorodime E hoxysilane with one equivalent of isopropylmagnesium bromide (i-PrMgBr) to form the intermediate chloro(isopropyl)dimethoxysilane. Careful control of reaction conditions is necessary to maximize the yield of this mono-substituted product.

Second Alkylation : Subsequent reaction of the intermediate with isobutylmagnesium bromide (i-BuMgBr) to displace the remaining chlorine atom, yielding the final product, this compound.

Alternatively, a hydrosilylation route would involve a different set of precursors. One could start with isopropydichlorosilane, convert it to isopropyldimethoxysilane (i-PrSiH(OCH₃)₂) via methanolysis, and then perform a catalyzed hydrosilylation reaction with isobutylene (B52900) (2-methylpropene) to form the final Si-C bond.

The following table summarizes key silicon precursors and their typical chemical transformations.

Silicon PrecursorChemical FormulaTypical TransformationReagentsResulting Bond
Silicon TetrachlorideSiCl₄Grignard ReactionR-MgXSi-C
TrichlorosilaneHSiCl₃HydrosilylationAlkene/Alkyne, CatalystSi-C
Dichlorodime E hoxysilaneCl₂Si(OCH₃)₂Grignard ReactionR-MgXSi-C
Tetraethoxysilane (TEOS)Si(OC₂H₅)₄Grignard ReactionR-MgXSi-C
HydridosilanesR₃SiHHydrosilylationAlkene/Alkyne, CatalystSi-C

Advanced Synthetic Approaches for Silane (B1218182) Functionalization

Beyond the classical methods, advanced synthetic strategies offer improved efficiency, selectivity, and sustainability for the synthesis of complex organosilanes.

Transition-metal-catalyzed hydrosilylation stands out as a particularly advanced and efficient method for creating Si-C bonds. researchgate.net The choice of catalyst and ligands can influence the reaction's selectivity and functional group tolerance. researchgate.net While platinum-based catalysts like Karstedt's and Speier's catalysts are common, complexes of other metals such as rhodium and iridium have also been developed to catalyze these transformations. researchgate.netnih.gov The mechanism, often described by the Chalk-Harrod model, involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination. wikipedia.org

Another emerging area is the direct C-H silylation of unactivated hydrocarbons. nih.gov This approach, often catalyzed by rhodium or iridium complexes, allows for the formation of a Si-C bond by directly functionalizing a C-H bond, bypassing the need for pre-functionalized starting materials like organic halides or olefins. nih.gov This method represents a highly atom-economical route to organosilanes. While its application to a specific target like this compound is not widely documented, it represents the frontier of organosilane synthesis, offering potential for more direct and waste-reducing manufacturing processes in the future.

The table below provides a comparative overview of the primary synthetic strategies applicable to the synthesis of unsymmetrical, sterically hindered organoalkoxysilanes.

Synthetic StrategyKey PrecursorsTypical ConditionsAdvantagesChallenges
Grignard ReactionHalosilanes/Alkoxysilanes, Alkyl Halides, Mg MetalAnhydrous ether solvent (THF, Et₂O)High versatility, well-established, readily available precursors. gelest.comRequires stoichiometric reagents, sensitive to moisture, potential for side reactions (e.g., over-alkylation). acs.org
Catalytic HydrosilylationHydridosilanes, Alkenes/AlkynesTransition metal catalyst (e.g., Pt, Rh), mild temperatures. mdpi.comHigh atom economy, catalytic process, good selectivity. wikipedia.orgRequires a hydridosilane precursor, catalyst cost and sensitivity, potential for alkene isomerization. researchgate.net
Direct C-H SilylationHydridosilanes, HydrocarbonsRh or Ir catalyst, hydrogen acceptor, elevated temperatures. nih.govExcellent atom economy, uses unactivated starting materials. nih.govDeveloping technology, catalyst cost, can have issues with regioselectivity.

Hydrolysis and Condensation Reaction Mechanisms of Alkoxysilanes

Fundamental Principles of Silane (B1218182) Hydrolysis

Hydrolysis is the crucial first step where the Si-OR bond is cleaved and replaced by a Si-OH bond. For Isobutylisopropyldimethoxysilane, this involves the reaction of its two methoxy (B1213986) groups with water to form Isobutylisopropyldisilanol and methanol (B129727). The reaction mechanism is catalyzed by either acids or bases. gelest.com

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the rapid protonation of an alkoxy group. nih.govgelest.com This protonation makes the silicon atom more electrophilic and the alkoxy group a better leaving group (an alcohol molecule). nih.gov Subsequently, a water molecule performs a nucleophilic attack on the silicon center, typically from the backside, leading to the displacement of the protonated alkoxy group. nih.govresearchgate.net

The rate of acid-catalyzed hydrolysis is influenced by the steric bulk of the substituents on the silicon atom. unm.edu For this compound, the bulky isobutyl and isopropyl groups create significant steric hindrance around the silicon atom, which can retard the rate of nucleophilic attack by water. However, the electron-donating inductive effect of these alkyl groups can increase the basicity of the oxygen in the alkoxy group, facilitating protonation. unm.edu Generally, under acidic conditions, the hydrolysis rate increases with the number of electron-donating alkyl groups attached to the silicon. unm.edu The hydrolysis of the first alkoxy group is often the rate-limiting step. gelest.com

Table 1: Relative Hydrolysis Rates of Alkoxysilanes under Acidic Conditions This table illustrates the general principles of how alkyl and alkoxy groups affect hydrolysis rates. Specific kinetic data for this compound is not readily available and this table is for illustrative purposes based on established chemical principles.

CompoundAlkyl SubstituentsAlkoxy GroupsExpected Relative RateRationale
TetramethoxysilaneNone4 MethoxyBaseReference compound.
Methyltrimethoxysilane1 Methyl3 MethoxyHigherMethyl group is electron-donating.
Dimethyldimethoxysilane2 Methyl2 MethoxyHigher stillTwo electron-donating methyl groups.
This compound1 Isobutyl, 1 Isopropyl2 MethoxyLower than DimethyldimethoxysilaneBulky alkyl groups increase steric hindrance, slowing the reaction despite their electron-donating nature. unm.edu
TetraethoxysilaneNone4 EthoxyLower than TetramethoxysilaneEthoxy groups are bulkier than methoxy groups, leading to slower hydrolysis. gelest.com

Note: This is a qualitative comparison based on steric and inductive effects.

In basic media, the hydrolysis mechanism proceeds via a different pathway. A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the silicon atom. unm.edunih.gov This attack is not preceded by protonation. The reaction forms a negatively charged, pentacoordinate silicon intermediate (a trigonal bipyramidal structure). nih.govtandfonline.com This intermediate then rearranges to expel an alkoxide ion (⁻OR), which is subsequently protonated by water to form an alcohol. researchgate.net

The rate of base-catalyzed hydrolysis is highly sensitive to the electronic effects of the substituents. Electron-withdrawing groups attached to the silicon atom accelerate the reaction by making the silicon more susceptible to nucleophilic attack. Conversely, the electron-donating isobutyl and isopropyl groups in this compound decrease the positive character of the silicon atom, thus retarding the rate of nucleophilic attack by the hydroxide ion. unm.edu Steric hindrance from these bulky groups also plays a significant role in slowing the reaction rate under basic conditions. nih.gov

The transition state in silane hydrolysis depends on the catalytic conditions. In acid-catalyzed hydrolysis, the mechanism is often described as Sₙ2-like, involving a backside attack by water on the protonated silane. researchgate.net This leads to a transition state where the incoming water molecule and the outgoing alcohol molecule are both loosely bonded to the silicon atom. Some studies also suggest a mechanism with more Sₙ1 character, involving a positively charged, tricoordinate siliconium intermediate, especially with sterically hindered silanes. mst.edu

For base-catalyzed hydrolysis, the mechanism is generally accepted to be a nucleophilic substitution at silicon (Sₙ2-Si). nih.gov The reaction proceeds through a high-energy pentacoordinate intermediate or transition state. nih.govtandfonline.com This structure is typically a trigonal bipyramid, where the attacking nucleophile and the leaving group occupy the axial positions. The steric bulk of the non-reacting substituents, such as the isobutyl and isopropyl groups, significantly impacts the stability and formation of this crowded transition state, thereby affecting the reaction rate. tandfonline.com

Kinetics of Silanol (B1196071) Condensation and Siloxane Bond Formation

Following hydrolysis, the resulting silanol intermediates, such as Isobutylisopropyldisilanol, undergo condensation to form siloxane (Si-O-Si) linkages. This polymerization process is also subject to catalysis and is heavily influenced by the structure of the silane. gelest.com The conditions that promote hydrolysis often also promote condensation. gelest.com

There are two primary pathways for the condensation reaction:

Water Elimination: Two silanol groups react to form a siloxane bond and a molecule of water. unm.edu ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol Elimination: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and a molecule of alcohol. unm.edu ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH

The relative rates of these two pathways depend on the reaction conditions, including pH and the concentration of water and alcohol. unm.edu Alcohol elimination can be significant, especially in the early stages of the reaction when the concentration of unhydrolyzed alkoxy groups is high.

The kinetics of condensation are profoundly affected by steric and inductive factors, even more so than hydrolysis. nih.gov

Steric Effects: The large isobutyl and isopropyl groups on the silicon atom of this compound create substantial steric shielding. This hindrance makes it difficult for two silanol molecules or a silanol and an alkoxysilane molecule to approach each other in the correct orientation for a siloxane bond to form. unm.edu Consequently, the condensation rate for sterically hindered silanes is significantly slower than for smaller, less substituted silanes like methyltrimethoxysilane. tandfonline.combohrium.com This steric hindrance can lead to the formation of stable monomeric or dimeric silanols rather than long polymer chains. gelest.com

Inductive Effects: The electron-donating nature of the alkyl groups increases the electron density on the silicon atom. In base-catalyzed condensation, which involves a nucleophilic attack on silicon, this increased electron density deactivates the silicon center and slows the reaction. unm.edu In acid-catalyzed condensation, which involves a protonated silanol, the inductive effects are more complex but generally, the reaction rate is slower for silanols with bulkier alkyl groups. unm.edu The acidity of the silanol group also plays a role; silanols with more electron-withdrawing substituents are more acidic and tend to condense faster under basic conditions. unm.edu

Table 2: Factors Influencing Condensation Rates This table summarizes the expected impact of steric and inductive effects from the substituents of this compound on condensation reaction rates.

FactorSubstituent GroupEffect on Condensation RateMechanism of Influence
Steric Hindrance Isobutyl, IsopropylStrong DecreaseThe bulky groups physically block the approach of other reacting molecules (silanols or alkoxysilanes) to the silicon center. unm.edu
Inductive Effect Isobutyl, IsopropylDecrease (especially in base catalysis)The electron-donating nature of the alkyl groups increases electron density at the silicon atom, making it less susceptible to nucleophilic attack. unm.edu

pH and Water Concentration Dependencies in Sol-Gel Processes

The sol-gel process, a versatile method for producing solid materials from small molecules, is significantly influenced by the pH of the reaction medium and the concentration of water when using alkoxysilane precursors like this compound. These two parameters dictate the rates of hydrolysis and condensation, thereby controlling the structure and properties of the final material.

The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. unm.edu Generally, the reaction rate is at its minimum around a neutral pH of 7 and increases under both acidic and basic conditions. gelest.comafinitica.com In acidic environments (pH < 7), the reaction proceeds via protonation of the alkoxy group, making it a better leaving group. unm.edunih.gov This is followed by a nucleophilic attack by water on the silicon atom. For this compound, the bulky isobutyl and isopropyl groups sterically hinder this attack, which can slow down the hydrolysis rate compared to smaller alkoxysilanes. osti.govresearchgate.net

Under basic conditions (pH > 7), the reaction is initiated by the attack of a hydroxide ion on the silicon atom, forming a pentacoordinate intermediate. unm.edunih.gov The electron-donating nature of the isobutyl and isopropyl groups can slightly decrease the electrophilicity of the silicon atom, potentially slowing the reaction rate under basic catalysis as well. unm.edu

The concentration of water is another critical factor. Stoichiometrically, two moles of water are required for the complete hydrolysis of one mole of this compound. However, the water-to-silane ratio (r-value) used in practice often deviates from this. A higher water concentration generally accelerates the hydrolysis rate up to a certain point. researchgate.net Beyond this, excess water can dilute the reactants and may not significantly increase the rate further. The interplay between pH and water concentration determines the final structure of the sol-gel network. For instance, acid-catalyzed hydrolysis with limited water tends to produce more linear or randomly branched polymers, while base-catalyzed conditions with excess water often lead to more highly cross-linked, colloidal structures. unm.edu

Table 1: Expected Influence of pH and Water Concentration on this compound Sol-Gel Process

ParameterConditionExpected Effect on Hydrolysis RateExpected Resulting Structure
pH Acidic (pH < 4)IncreasedMore linear or randomly branched polymers
Neutral (pH ≈ 7)MinimumVery slow reaction
Basic (pH > 10)IncreasedHighly cross-linked, particulate gels
Water/Silane Ratio (r) Low (r < 2)Slower, incomplete hydrolysisIncompletely cross-linked network
Stoichiometric (r = 2)Favorable for complete hydrolysisDensely cross-linked network
High (r > 2)Faster hydrolysis, favors condensationPotentially more porous structures

Note: This table presents expected trends for this compound based on general principles of alkoxysilane chemistry. Actual rates and structures may vary.

Catalytic Influences on Alkoxysilane Reaction Rates

Catalysts play a crucial role in controlling the kinetics of both hydrolysis and condensation of alkoxysilanes, including this compound. nih.govingentaconnect.com The choice of catalyst can profoundly impact the reaction pathway and the final material properties. Common catalysts include acids, bases, and organometallic compounds.

Acid Catalysis: In acid catalysis, a proton (H⁺) from an acid like hydrochloric acid (HCl) or acetic acid protonates one of the methoxy groups on the silicon atom. nih.gov This protonation makes the methoxy group a better leaving group (methanol), facilitating nucleophilic attack by water. The hydrolysis rate under acidic conditions is generally fast. gelest.com For this compound, while the bulky alkyl groups provide steric hindrance, the acid-catalyzed mechanism is typically efficient. The condensation reaction under acidic conditions is generally slower than hydrolysis and tends to form less-branched polymers. nih.gov

Base Catalysis: Under basic catalysis, using catalysts such as sodium hydroxide (NaOH) or ammonia (B1221849) (NH₃), a hydroxide ion (OH⁻) directly attacks the silicon atom. unm.edunih.gov This forms a negatively charged pentacoordinate silicon intermediate. The rate of hydrolysis in basic media is sensitive to the steric bulk of the alkyl substituents. nih.gov The isobutyl and isopropyl groups on this compound will sterically hinder the approach of the nucleophile, which can lead to a slower hydrolysis rate compared to less hindered silanes. In contrast to acid catalysis, base catalysis generally promotes a faster condensation rate relative to the hydrolysis rate, leading to the formation of highly branched, dense, and often particulate silica (B1680970) networks. unm.edu

Table 2: Research Findings on Catalytic Effects on Alkoxysilane Reaction Rates

Catalyst TypeGeneral MechanismEffect on Hydrolysis RateEffect on Condensation Rate
Acid (e.g., HCl) Protonation of alkoxy groupFastRelatively slow
Base (e.g., NH₃) Nucleophilic attack by OH⁻Slower than acid, sensitive to stericsFast
Nucleophilic (e.g., Fluoride ions) Direct attack on siliconCan be very fastAlso accelerated
Organometallic (e.g., Tin compounds) Coordination to oxygenVaries with metal and ligandsGenerally accelerates

This table summarizes general findings from the literature and provides an expected framework for the behavior of this compound.

The unique structure of this compound, with its bulky alkyl groups, is noted to enhance its hydrolytic stability. This suggests that, compared to linear alkyl-substituted silanes, it will be more resistant to spontaneous, uncatalyzed hydrolysis. However, with the appropriate choice of catalyst and reaction conditions, its hydrolysis and condensation can be effectively controlled to produce materials with desired properties.

Catalytic Applications and Mechanistic Insights in Polymerization Processes

Isobutylisopropyldimethoxysilane as an External Electron Donor in Ziegler-Natta Catalysis

In the production of polypropylene (B1209903) using Ziegler-Natta catalysts, external electron donors (EDs) are crucial additives that work in conjunction with the solid catalyst component (typically a titanium compound on a magnesium chloride support) and a co-catalyst (usually an organoaluminum compound like triethylaluminium). rsc.org These donors are essential for controlling the stereochemistry of the polymer, thereby determining its physical and mechanical properties. rsc.orggoogle.com Alkoxysilanes, such as this compound, represent a significant class of external donors used to influence catalyst performance and polymer characteristics. rsc.orggoogle.com

The primary role of an external electron donor like this compound in Ziegler-Natta catalysis is to enhance the stereospecificity of the polymerization process, leading to a higher yield of isotactic polypropylene. This is achieved through selective interactions with the active sites on the catalyst surface. The Ziegler-Natta catalyst possesses various types of active sites, some of which are non-stereospecific and would otherwise produce atactic (amorphous) polypropylene.

The external donor is thought to function by selectively poisoning the non-stereospecific active sites, thereby preventing the formation of atactic polymer. researchgate.net Additionally, it can convert some non-stereospecific sites into isospecific ones, further increasing the isotacticity of the resulting polymer. The steric bulk of the alkyl groups (isobutyl and isopropyl) on the silicon atom plays a critical role in this modulation. The size and shape of these groups influence how the donor molecule interacts with and blocks the less stereospecific active centers on the catalyst. researchgate.net

Table 1: Representative Effect of Alkoxysilane Structure on Polypropylene Isotacticity
External DonorSteric Hindrance of Alkyl GroupsResulting Polymer Isotacticity Index (%)
DimethyldimethoxysilaneLow~90-92
DiisopropyldimethoxysilaneModerate~95-97
Diisobutyldimethoxysilane (DIBDMS)Moderate-High~96-98
DicyclopentyldimethoxysilaneHigh>98

However, the specific effect on activity is a complex interplay between the structure of the donor, its concentration, and the other components of the catalytic system. Some studies have shown that while higher concentrations of external donors lead to higher isotacticity, they also tend to decrease the catalyst's productivity. The choice of an appropriate external donor aims to strike a balance between achieving high stereospecificity and maintaining an acceptable level of catalyst activity. researchgate.net The interaction of the external donor with the organoaluminum co-catalyst can also influence the number of active sites and their reactivity.

Table 2: General Impact of External Donor Concentration on Catalyst Performance
External Donor Concentration (relative to Ti)Catalyst Activity (kg PP/g cat·h)Polymer Isotacticity (%)
LowHighModerate
MediumModerateHigh
HighLowVery High

In gas-phase polymerization processes, the morphology of the growing polymer particles is of critical importance for the smooth operation of the reactor. The catalyst particle acts as a template for the polymer particle, and the replication of the catalyst morphology into the final polymer particle is a desired outcome. The use of an external electron donor can influence this process.

The presence of this compound can affect the fragmentation of the catalyst support during the initial stages of polymerization. Proper fragmentation is necessary to expose the active sites within the catalyst particle and ensure uniform growth of the polymer particle. The interaction of the external donor with the catalyst components can modify the mechanical properties of the catalyst particle and the initial polymer formed, thereby influencing how the particle breaks apart and grows.

Furthermore, the microstructure of the polypropylene, including its molecular weight distribution and the presence of defects in the polymer chain, is influenced by the external donor. By controlling the stereospecificity, the donor directly affects the crystallinity and melting point of the polymer. In gas-phase polymerization, where heat removal is a critical issue, controlling the polymerization rate and the properties of the polymer being formed is essential to prevent particle agglomeration and reactor fouling. ulisboa.pt The type of catalyst injection and the presence of a liquid hydrocarbon can also impact the polymerization rate and polymer morphology. ulisboa.pt

Kinetic Studies of Propylene Polymerization with this compound

Kinetic studies of propylene polymerization are essential for understanding the reaction mechanisms and for designing and optimizing industrial polymerization processes. The addition of an external electron donor like this compound significantly alters the polymerization kinetics.

The rate of propylene polymerization is influenced by several factors, including temperature, pressure, monomer concentration, and the composition of the catalyst system. The introduction of an external donor typically leads to a change in the polymerization rate profile. Often, a decrease in the initial rate of polymerization is observed, which can be attributed to the deactivation of some active sites.

In gas-phase polymerization, local overheating of the catalyst particles is a major concern, as it can lead to catalyst deactivation and the formation of polymer chunks, which can disrupt the fluidization of the reactor bed. ulisboa.pt The use of an external donor can help to mitigate these effects by moderating the initial burst of activity. The presence of a prepolymerization step can also help to control the initial reaction rate and reduce local particle overheating. ulisboa.pt The presence of an alkane can also increase the rate of polymerization by absorbing the heat of reaction and enhancing the local monomer concentration. ulisboa.pt

To describe the complex behavior of Ziegler-Natta catalyzed propylene polymerization in the presence of an external donor, phenomenological kinetic models are often employed. These models typically consider the presence of multiple types of active sites on the catalyst, each with its own reactivity and stereospecificity. The external donor is incorporated into the model by considering its role in the activation, deactivation, and transformation of these active sites.

Design Principles for High-Activity Ziegler-Natta Catalysts Incorporating Silane (B1218182) Donors

The design of high-activity Ziegler-Natta catalysts for olefin polymerization is a nuanced process, heavily reliant on the synergistic interaction between the solid procatalyst, typically a titanium compound supported on magnesium chloride, a cocatalyst such as triethylaluminium, and an external electron donor. Silane compounds, particularly alkoxysilanes like this compound, have emerged as a critical class of external donors, offering a potent means to modulate catalyst performance, including its activity, stereoselectivity, and the resultant polymer properties. The efficacy of a silane donor is intimately linked to its molecular architecture, specifically the nature of the organic groups and alkoxy moieties attached to the silicon atom.

A fundamental design principle revolves around the steric and electronic effects exerted by the silane donor. The size and branching of the alkyl and alkoxy groups on the silicon atom are paramount in dictating the catalyst's behavior. Generally, bulkier alkyl groups on the silane donor tend to enhance the stereospecificity of the catalyst, leading to polymers with higher isotacticity. This is attributed to the ability of sterically demanding donors to selectively poison or deactivate non-stereospecific active sites on the catalyst surface. Furthermore, the structure of the external donor influences the catalyst's response to hydrogen, which is commonly used as a chain transfer agent to control the molecular weight of the polymer.

Detailed Research Findings

Research into the role of various alkoxysilane external donors in Ziegler-Natta catalysis has provided valuable insights into the structure-performance relationships that govern their effectiveness. While studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles derived from comparative studies of structurally similar silanes offer a strong basis for understanding its likely impact on catalyst performance.

Studies comparing different alkoxysilane donors have consistently demonstrated that the steric bulk of the substituents on the silicon atom is a key determinant of the catalyst's stereoselectivity. For instance, donors with bulkier alkyl groups, such as dicyclopentyldimethoxysilane (D-donor) and diisopropyldimethoxysilane (P-donor), are known to produce polypropylene with higher isotacticity compared to less sterically hindered donors. The isobutyl and isopropyl groups in this compound contribute significant steric hindrance, suggesting its potential to yield highly isotactic polypropylene.

The following data tables, compiled from various research findings on Ziegler-Natta catalysts with different silane donors, illustrate the impact of donor structure on catalyst performance. While direct data for this compound is limited, the trends observed with structurally related silanes provide a strong indication of its expected behavior.

Comparative Performance of Silane Donors in Propylene Polymerization

External DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Melt Flow Rate (g/10 min)
Cyclohexylmethyldimethoxysilane (C-donor)35-4595-973-5
Dicyclopentyldimethoxysilane (D-donor)30-40>982-4
Diisopropyldimethoxysilane (P-donor)25-35>982-3
This compound (Estimated)30-40>982-4

Table 1: This table presents typical performance data for common silane donors in propylene polymerization. The values for this compound are estimated based on trends observed with structurally similar donors, highlighting its potential for high stereoselectivity.

Influence of Silane Donor Structure on Polymer Properties

Silane Donor SubstituentsEffect on IsotacticityEffect on Molecular WeightHydrogen Response
Less Bulky (e.g., Methyl, Ethyl)ModerateLowerGood
Moderately Bulky (e.g., Cyclohexyl)HighHigherModerate
Very Bulky (e.g., Cyclopentyl, Isopropyl)Very HighHighestLower
Isobutyl, Isopropyl Very High High Moderate to Low

Table 2: This table summarizes the general trends observed for the influence of the steric bulk of silane donor substituents on key polymer properties. The expected effects of the isobutyl and isopropyl groups of this compound are highlighted.

Advanced Materials Science and Engineering Applications

Precursor Role in Sol-Gel Chemistry for Functional Materials

The sol-gel process is a versatile wet-chemical technique used to produce solid materials, particularly oxides, from small molecules or monomers. wikipedia.orgyoutube.com The process involves the transition of a colloidal solution (sol) into a continuous solid network (gel). youtube.com Alkoxysilanes like isobutylisopropyldimethoxysilane are common precursors in sol-gel synthesis due to their controlled reactivity with water. wikipedia.orgsigmaaldrich.com

The general sol-gel process involves two key reactions:

Hydrolysis: The alkoxy groups (-OCH₃) react with water, often in the presence of a catalyst (acid or base), to form silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct.

Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form stable siloxane bridges (Si-O-Si), releasing water or alcohol.

This process builds up a polymer network that eventually spans the entire solution, leading to gelation. rsc.org

The structural evolution from sol to gel is highly dependent on the functionality of the silane (B1218182) precursor. scispace.com

Tetrafunctional Silanes (e.g., TEOS): With four reactive sites, these precursors form a highly branched and cross-linked three-dimensional network, resulting in a rigid gel.

Trifunctional Silanes (e.g., MTMS): These form cross-linked polymers known as silsesquioxanes. scispace.com

The steric hindrance from the bulky isobutyl and isopropyl groups significantly influences the condensation rate, slowing it down compared to less hindered silanes. This can lead to the formation of more ordered or specific polymeric structures before gelation occurs. researchgate.net

The porosity of materials derived from the sol-gel process is determined by the structure of the polymer network and how it packs as the solvent is removed during drying. unm.edu The choice of precursor is a powerful tool for tailoring the final microstructure.

The use of this compound can influence porosity in several ways:

Steric Effects: The large isobutyl and isopropyl groups prevent the polysiloxane chains from packing tightly together. This creates intrinsic free volume within the material, leading to a more porous structure.

Network Modification: When used as a co-precursor with TEOS, this compound disrupts the dense silicate (B1173343) network, creating larger pores and increasing the total pore volume. The ability to tailor pore size is critical for applications like sensors, catalysis, and filtration. unm.edunih.gov

Studies have shown that the properties of the solvent and the structure of the precursor's ligands play a crucial role in the final density and surface area of the gel. researchgate.net The bulky, non-polar groups of this compound would be expected to create a microporous environment with a hydrophobic internal surface.

Table 2: General Steps in Sol-Gel Processing with an Organofunctional Silane

Step Process Description Key Factors
1 Mixing The silane precursor is dissolved in a solvent (typically an alcohol) with water and a catalyst. Precursor concentration, solvent type, water-to-silane ratio, pH
2 Hydrolysis & Condensation Silanol groups are formed and begin to link together, forming oligomers and polymers (the "sol"). Temperature, catalyst type, reactivity of the silane
3 Gelation The growing polymers link to form a continuous network that immobilizes the liquid phase (the "gel"). Precursor functionality, concentration
4 Aging The gel is allowed to rest while condensation continues, strengthening the network and causing shrinkage. Time, temperature, solvent
5 Drying The liquid is removed from the gel's pores to yield a solid material (xerogel or aerogel). Drying method (e.g., evaporation, supercritical extraction), capillary pressure

Novel Applications in Advanced Composite Development

Advanced composites, which consist of a matrix material reinforced with fibers or particles, are sought after for their high strength-to-weight ratio. arkema.com A critical factor in composite performance is the quality of the interface between the matrix and the reinforcement. Silane coupling agents are frequently used to improve this interface.

This compound can function as an effective coupling agent or surface modifier in advanced composites. When applied to an inorganic filler (e.g., silica (B1680970), glass fiber), the methoxy (B1213986) groups can react with hydroxyl groups on the filler's surface, forming a strong covalent bond. The outward-facing isobutyl and isopropyl groups then present an organophilic surface that can physically entangle or chemically react with the polymer matrix (e.g., polypropylene (B1209903), epoxy).

Surface Modification Technologies and Interfacial Science

Silane (B1218182) Grafting Reactions for Surface Functionalization

Silane grafting is a widely employed technique for the covalent attachment of functional molecules onto a substrate surface. This process typically involves the hydrolysis of the alkoxy groups of the silane in the presence of water, leading to the formation of reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of the substrate, forming stable siloxane bonds (Si-O-Si). The organic functionality of the silane molecule is thus anchored to the surface, imparting new properties to the material.

Parameters Affecting Grafting Efficiency on Substrate Surfaces (e.g., pH, Concentration, Temperature, Time, Solvent)

The efficiency of the silane grafting process is influenced by a multitude of reaction parameters. The pH of the reaction medium is a critical factor, as it affects the rate of hydrolysis of the methoxy (B1213986) groups of Isobutylisopropyldimethoxysilane and the condensation reaction with the substrate. Generally, acidic or basic conditions can catalyze these reactions, though an optimal pH range exists to maximize grafting density while minimizing undesirable side reactions such as the self-condensation of silane molecules in solution.

The concentration of this compound in the treatment solution is another key parameter. While a higher concentration can lead to a greater availability of silane molecules for grafting, it can also promote the formation of multilayers and aggregates on the surface. The reaction temperature and time are also interdependent factors that must be carefully controlled. Increased temperature can accelerate the rates of hydrolysis and condensation, but excessive heat may lead to the degradation of the silane or the substrate. Similarly, a sufficient reaction time is necessary to ensure complete surface coverage, but prolonged times may not result in a significant increase in grafting density.

The choice of solvent is also crucial, as it must be able to dissolve the silane and be compatible with the substrate. The solvent can also influence the hydrolysis rate and the conformation of the silane molecules at the interface.

Table 1: Key Parameters Influencing this compound Grafting Efficiency

ParameterEffect on Grafting Efficiency
pH Influences hydrolysis and condensation rates; optimal range exists.
Concentration Affects surface coverage and potential for multilayer formation.
Temperature Accelerates reaction rates but can cause degradation if too high.
Time Determines the extent of the reaction and surface coverage.
Solvent Affects silane solubility, hydrolysis, and molecular conformation.

Mechanisms of Silane Coupling and Adhesion Promotion at Interfaces

The primary mechanism by which this compound and other silane coupling agents promote adhesion is through the formation of a chemical bridge between the inorganic substrate and an organic polymer or coating. After hydrolysis to form silanols, the silane molecules can form covalent siloxane bonds with the hydroxyl groups on the substrate surface. The isobutyl and isopropyl groups of the silane then present a more organophilic surface.

This modified surface can interact with a polymer matrix through various mechanisms, including van der Waals forces, and mechanical interlocking. The improved compatibility and potential for chemical bonding at the interface lead to a significant enhancement in adhesion strength and durability, particularly in the presence of moisture.

Characterization Techniques for Modified Surfaces

To verify the successful grafting of this compound and to understand the properties of the modified surface, a variety of analytical techniques are employed. These techniques provide information on the chemical composition, morphology, and microstructure of the surface.

Spectroscopic Analysis of Grafted Silanes (e.g., FT-IR, XPS, NMR)

Fourier-transform infrared spectroscopy (FT-IR) is a valuable tool for confirming the presence of the grafted silane on the substrate surface. The appearance of characteristic peaks corresponding to the Si-O-Si bonds and the C-H stretches of the isobutyl and isopropyl groups can indicate successful grafting.

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental and chemical state information. XPS can be used to determine the atomic concentrations of silicon, oxygen, and carbon on the surface, confirming the presence of the silane layer. High-resolution XPS spectra of the Si 2p region can further elucidate the nature of the silicon bonding.

Nuclear magnetic resonance (NMR) spectroscopy, particularly solid-state NMR, can provide detailed structural information about the grafted silane layer. Techniques like 29Si and 13C NMR can be used to study the degree of condensation of the silane and the structure of the organic groups.

Morphological and Microstructural Analysis of Surface-Modified Materials (e.g., SEM, AFM)

Scanning electron microscopy (SEM) is used to visualize the surface morphology of the modified material. It can reveal changes in surface texture and the presence of any aggregates or multilayers of the silane.

Atomic force microscopy (AFM) provides high-resolution three-dimensional images of the surface topography. AFM can be used to measure surface roughness and to observe the nanoscale features of the grafted silane layer.

Engineering Interfacial Interactions for Enhanced Material Performance

By carefully controlling the silane grafting process with this compound, it is possible to engineer the interfacial interactions between a substrate and a polymer matrix to achieve enhanced material performance. The formation of a robust and stable interface can lead to improvements in mechanical properties such as tensile strength and modulus, as well as enhanced resistance to environmental degradation. The ability to tailor the surface properties using this silane opens up possibilities for the development of advanced composites, coatings, and adhesives with improved durability and functionality.

Theoretical and Computational Chemistry Studies of Organoalkoxysilanes

Quantum Chemical Calculations for Molecular Structure and Reactivityresearchgate.net

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For organoalkoxysilanes, these calculations provide a detailed picture of bond lengths, angles, and the distribution of electrons, which governs their chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for studying organoalkoxysilane systems due to its balance of accuracy and computational cost. nih.govarizona.edu While specific DFT studies on isobutylisopropyldimethoxysilane are scarce, research on the closely related compound, isobutyltrimethoxysilane (B108605) (IBTMS), offers significant insights. A study utilized the B3LYP functional with a 6-311++G(d,p) basis set to optimize the ground state geometry and simulate the vibrational spectra of IBTMS. researchgate.net

The optimized geometrical parameters from such calculations can be compared with experimental data to validate the computational model. For IBTMS, the calculated parameters show good agreement with experimental findings. researchgate.net This approach is foundational for understanding the three-dimensional structure of these molecules.

Table 1: Selected Optimized Geometrical Parameters of Isobutyltrimethoxysilane (IBTMS) (Data derived from DFT B3LYP/6-311++G(d,p) calculations)

ParameterBond/AngleCalculated Value
Bond LengthSi-O1.65 Å
Bond LengthSi-C1.89 Å
Bond LengthC-H (isobutyl)1.09 - 1.10 Å
Bond AngleO-Si-O108.5°
Bond AngleO-Si-C110.4°
Bond AngleSi-C-C115.2°
This interactive table is based on data reported for isobutyltrimethoxysilane. researchgate.net

The electronic structure of an organoalkoxysilane, including the distribution of charge and the nature of its molecular orbitals, is key to understanding its reactivity. Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular interactions. In the case of IBTMS, NBO analysis reveals significant hyperconjugative interactions, which contribute to the stability of the molecule. researchgate.net The analysis identifies strong interactions between lone pair orbitals of oxygen atoms and the antibonding orbitals of adjacent Si-C and Si-O bonds. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For IBTMS, the HOMO-LUMO energy gap has been calculated to understand its kinetic stability and chemical reactivity. researchgate.net

Table 2: NBO Analysis and HOMO-LUMO Data for Isobutyltrimethoxysilane (IBTMS) (Data derived from DFT B3LYP/6-311++G(d,p) calculations)

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Energy Gap8.7 eV
Major NBO Interaction Energy5.8 kcal/mol
This interactive table is based on data reported for isobutyltrimethoxysilane. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactionsresearchgate.net

In the presence of water and solvents like ethanol (B145695), organoalkoxysilanes undergo hydrolysis and condensation, processes heavily influenced by hydrogen bonding. MD simulations can model the formation and dynamics of hydrogen bond networks between silane (B1218182) molecules, water, and co-solvents. researchgate.net These simulations provide insights into how solvent molecules orient around the silane and facilitate the chemical reactions that lead to the formation of siloxane bonds (Si-O-Si). nih.gov The stability and structure of these hydrogen-bonded networks can be analyzed to understand the initial stages of sol-gel processes. researchgate.net

MD simulations are particularly valuable for modeling the complex environments of polymerization reactions. mdpi.comnih.gov For organoalkoxysilanes used in Ziegler-Natta catalysis for polypropylene (B1209903) production, these compounds act as external electron donors. MD simulations can model the interactions between the catalyst surface (e.g., MgCl₂), the titanium chloride catalyst, the organoalkoxysilane donor, and the monomer. These simulations help to elucidate how the donor molecule adsorbs onto the catalyst surface and influences the stereoselectivity of the polymerization process. By simulating the dynamic interactions within the catalyst-donor system, researchers can better understand how the structure of the silane, including the steric bulk of its alkyl and alkoxy groups, controls the properties of the resulting polymer. mdpi.com

Predictive Modeling of Silane Reaction Kinetics and Thermodynamics

Predictive modeling combines computational chemistry with kinetic and thermodynamic principles to forecast the behavior of chemical reactions. rsc.orgaps.org For silanes, this involves predicting the rates and energy changes associated with hydrolysis and condensation reactions, which are fundamental to their application in materials science. nih.gov

Using computational methods like DFT, the transition states of reaction pathways can be calculated. researchgate.net This information is used to determine activation energies, which are crucial for predicting reaction rates. By calculating the Gibbs free energy of reactants, transition states, and products, the thermodynamic feasibility and spontaneity of a reaction can be assessed. nih.gov These predictive models are essential for optimizing reaction conditions in industrial processes, such as the synthesis of silicone polymers, by providing a theoretical basis for understanding how factors like pH, temperature, and catalyst choice affect the reaction outcomes. nih.govresearchgate.net

Green Chemistry and Sustainable Chemical Engineering Perspectives

Sustainable Synthesis Routes for Isobutylisopropyldimethoxysilane

Traditional synthesis of alkoxysilanes often involves multi-step processes that may utilize hazardous reagents like chlorosilanes, which generate corrosive byproducts such as hydrogen chloride. mdpi.com In pursuit of greener alternatives, research has focused on developing more atom-economical and environmentally benign synthesis routes. While specific literature on the sustainable synthesis of this compound is not prevalent, the general principles and methods developed for other alkoxysilanes are directly applicable.

Direct Synthesis: A promising sustainable method is the direct synthesis of alkoxysilanes from elemental silicon and alcohols. This approach avoids the use of chlorosilanes altogether. mdpi.com For instance, tetraethoxysilane (TEOS) has been synthesized by milling silicon and copper powders in ethanol (B145695) at near-room temperatures, a process that is both halogen-free and energy-efficient. acs.org This mechanochemical method, which can be extended to other alcohols, offers a potential pathway for the synthesis of methoxy-containing silanes. acs.org

Hydrosilylation: Hydrosilylation, the addition of a Si-H bond across a double bond, is a highly atom-economic reaction for creating Si-C bonds. rsc.orgrsc.org The synthesis of this compound would likely involve the hydrosilylation of isobutylene (B52900) with isopropyldimethoxysilane or a related hydrosilane precursor. The sustainability of this route is heavily dependent on the catalyst used. While platinum-based catalysts like Speier's and Karstedt's catalysts have been the industry standard, their cost and potential for metal residue contamination have driven the search for alternatives. rsc.orgucsd.edunih.gov

Another green approach involves the dehydrogenative coupling of hydrosilanes with alcohols, which produces silyl (B83357) ethers and hydrogen gas as the only byproduct. nih.govacs.orgmdpi.com This method is highly efficient for producing alkoxy-substituted silanes under mild conditions. acs.org

Recent advances focus on flow microreactor systems which allow for rapid, controlled, and scalable synthesis of organosilanes with high precision, minimizing waste and improving safety. sci-hub.se

Environmental Impact Assessment of Silane-Based Processes

The environmental footprint of chemical manufacturing is a critical aspect of sustainable engineering. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. mtu.eduresearchgate.netrepec.org

The biodegradability of silanes is another important environmental consideration. While some simple alkyl silanes show a degree of biodegradability, many functionalized silanes may persist longer in the environment. mic-energy.com Research into creating silanes with biodegradable groups is ongoing to mitigate this impact. mic-energy.comnih.govnih.gov

The table below presents a summary of life cycle analysis data for silane (B1218182) production, highlighting the environmental benefits of recycling.

Interactive Data Table: Life Cycle Analysis of Raw vs. Recycled Silane Use the filter to select different environmental metrics.

MetricRaw Silane Production (per kg)Recycled Silane Production (per kg)Annual Savings for 1 GW Plant
Energy Consumption HighLow81,700 - 290,000 GJ mtu.eduresearchgate.net
CO₂ eq. Emissions ~61.3 kg mtu.edu~22.0 kg mtu.edu4,400 - 15,600 tons mtu.edurepec.org
Resource Depletion High (Quartz, Carbon) rawsource.comLow (Reduces need for virgin material)Significant reduction in raw material use
Waste Generation High (e.g., 85% silane loss) mtu.edurepec.orgLow (e.g., 17% silane loss) mtu.edurepec.orgReduced hazardous waste disposal

These data underscore the significant environmental advantages of implementing recycling and other green chemistry principles in silane manufacturing. mtu.eduresearchgate.netrepec.org

Development of Eco-Friendly Catalytic Systems and Processes

A major focus in sustainable silane chemistry is the replacement of expensive and toxic precious metal catalysts (e.g., platinum, rhodium) with catalysts based on cheap, earth-abundant, and environmentally benign metals like iron, cobalt, nickel, and manganese. ucsd.edunih.govnih.govbohrium.com

Earth-Abundant Metal Catalysts: Significant progress has been made in developing cobalt-based catalysts that are effective for both dehydrogenative coupling and hydrosilylation reactions under mild conditions, such as at room temperature and with low catalyst loading. nih.govacs.org These catalysts are often air- and water-stable, making them more practical for industrial applications. acs.org Similarly, iron and nickel complexes have shown high activity for the anti-Markovnikov hydrosilylation of alkenes, a key step in producing many organosilanes. nih.gov Manganese-based catalysts have also demonstrated remarkably high turnover frequencies for Si-N dehydrocoupling reactions. rsc.org

Catalyst-Free and Novel Catalytic Approaches: In some cases, hydrosilylation can be achieved using non-metal catalysts or even under catalyst-free conditions, representing an ideal green chemistry scenario. rsc.orgrsc.org For example, potassium carbonate has been used to catalyze the hydrosilylation of carbonyls. rsc.org Another innovative approach is the use of mechanochemical ball milling, which can facilitate alkoxysilane synthesis at near-room temperature without the need for solvents or traditional heating. acs.org For silane-modified polyurethane (SPUR) systems, novel tin-free catalysts have been developed that show higher activity than industry-standard organotin catalysts, enabling the use of more environmentally friendly ethoxysilane-based systems which produce ethanol instead of methanol (B129727) as a byproduct. pcimag.com

The following table compares various catalytic systems for silane synthesis, highlighting the trend towards more sustainable options.

Interactive Data Table: Comparison of Catalytic Systems for Silane Synthesis Sort the table by clicking on the column headers.

Catalyst TypeMetalTypical ReactionAdvantagesDisadvantagesSource
Precious Metal Platinum (Pt)HydrosilylationHigh activity, high selectivityHigh cost, toxicity, resource scarcity rsc.orgucsd.edunih.gov
Precious Metal Rhodium (Rh)HydrosilylationHigh activityHigh cost, resource scarcity nih.gov
Earth-Abundant Cobalt (Co)Hydrosilylation, Dehydrogenative CouplingLow cost, low toxicity, mild conditionsCan require specific ligands nih.govnih.govacs.org
Earth-Abundant Iron (Fe)HydrosilylationVery low cost, environmentally benignCan be less active than precious metals ucsd.edunih.gov
Earth-Abundant Nickel (Ni)HydrosilylationLow cost, high activity for specific silanesSensitivity to reaction conditions nih.gov
Main Group Potassium (K)Hydrosilylation of CarbonylsVery low cost, metal-free (as organometallic)Limited scope, may require higher loading rsc.org
Mechanocatalysis Copper (Cu)Direct SynthesisSolvent-free, low temperature, halogen-freeLimited to specific reactions, scalability challenges acs.org

Circular Economy Principles in Silane Chemistry

The concept of a circular economy, which aims to eliminate waste and promote the continual use of resources, is highly relevant to silane and silicone chemistry. silicones.eubioengineer.org The traditional "take-make-waste" model is unsustainable, particularly for energy-intensive products like silicon-based materials. e-spincorp.com

Recycling of Silanes and Silicones: A significant challenge in the silicon industry is the management of waste. For example, in amorphous silicon photovoltaic manufacturing, as much as 85% of the silane gas used can be lost in conventional processing. mtu.edurepec.org Implementing silane recycling systems can dramatically reduce this waste, leading to substantial energy savings and a 68% reduction in the cost of raw silane. mtu.edurepec.org

For silicone polymers, which are widely used and generally not biodegradable, chemical recycling (depolymerization) is a key strategy. mdpi.com This process breaks down end-of-life silicone products into their constituent monomers (like chlorosilanes or cyclosiloxanes), which can then be purified and repolymerized to create virgin-quality material. mdpi.comeurekalert.orgopenresearchlibrary.org This "closes the loop" on silicone materials, reducing landfill waste, conserving resources, and lowering the carbon footprint associated with primary production. silicones.eueurekalert.orgelkem.com Recent breakthroughs include low-energy chemical recycling methods using catalysts like gallium to depolymerize silicone waste with high efficiency (~97% yields). bioengineer.orgeurekalert.org

Adopting circular economy principles is crucial for the long-term sustainability of the silicon and silane industries. glueup.com It not only addresses environmental concerns but also enhances resource security by reducing dependence on imported raw materials. silicones.eu

Future Research Directions and Emerging Paradigms

Innovations in Silane-Based Functional Materials

The development of novel functional materials is a major frontier in materials science, with silanes playing a pivotal role as molecular bridges between organic and inorganic components. labinsights.nl Research is increasingly focused on creating hybrid and nanostructured materials with precisely tailored properties. mdpi.com

Hybrid Organic-Inorganic Materials: Future work will likely explore the incorporation of Isobutylisopropyldimethoxysilane into hybrid polymers and nanocomposites. Silane (B1218182) coupling agents are crucial for improving the mechanical strength and adhesion in composite materials by bonding organic polymers to inorganic fillers. shinetsusilicone-global.commdpi.com The unique sterically hindered structure of the isobutyl and isopropyl groups in this compound could be leveraged to control the flexibility and hydrophobicity of material surfaces. For instance, its integration into sol-gel coatings could yield surfaces with tailored water repellency and stain resistance. mdpi.com

Nanostructured Coatings and Surfaces: Silanes are instrumental in modifying the surfaces of nanoparticles to enhance their compatibility with polymer matrices, leading to more stable, high-performance nanocomposites. labinsights.nlmdpi.com Research could investigate the use of this compound to functionalize nanoparticles like silica (B1680970), titanium dioxide, or zinc oxide. mdpi.com Such modifications could lead to advanced coatings with improved durability, controlled surface energy, and enhanced dispersion of the nanoparticles within a polymer matrix. mdpi.com

Controlled Polymer Architectures: Advances in polymerization techniques, such as "Living" Anionic Ring-Opening Polymerization (AROP), allow for precise control over polymer structures. gelest.com While currently focused on other siloxane macromers, future research could adapt these methods to create novel polymers incorporating this compound. This could lead to the development of specialized elastomers, breathable films, or biomimetic materials with unique properties imparted by the specific alkyl groups of the silane. gelest.com

The table below summarizes potential research avenues for this compound in functional materials.

Research AreaPotential Application of this compoundDesired Outcome
Hybrid Coatings As a co-precursor in sol-gel processes with other alkoxysilanes.Development of hydrophobic and oleophobic coatings with tunable surface energies. mdpi.com
Polymer Nanocomposites Surface modifier for inorganic nanofillers (e.g., nano-silica, clays).Enhanced filler dispersion and improved interfacial adhesion in polymer matrices like polypropylene (B1209903) or epoxy resins. labinsights.nlmdpi.com
Specialty Adhesives & Sealants Additive to improve adhesion to metallic and inorganic substrates.Increased durability, moisture resistance, and thermal stability of adhesive and sealant formulations. labinsights.nlmarketresearchfuture.com
Controlled Release Systems Component in creating porous silica networks for encapsulating active molecules.Tunable release kinetics based on the steric hindrance of the isobutyl and isopropyl groups.

Advanced Spectroscopic and In-Situ Characterization of Silane Reactions

A deeper understanding of the reaction mechanisms of silanes is crucial for optimizing their performance and developing new applications. Future research will increasingly rely on sophisticated analytical techniques to probe these reactions in real-time.

In-Situ Monitoring: Techniques like Fourier Transform Infrared (FTIR) spectroscopy allow for the real-time observation of silane grafting reactions on surfaces. utwente.nl Applying in-situ FTIR to the hydrolysis and condensation of this compound could provide critical data on its reaction kinetics. This is particularly relevant for understanding its interaction with catalyst surfaces or its bonding mechanism to inorganic fillers. The evolution of ethanol (B145695) during the reaction, for example, can be monitored to confirm the chemical bonding to silanol (B1196071) groups on a silica surface. utwente.nl

Advanced NMR and Mass Spectrometry: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the bonding nature of silanes on surfaces. researchgate.net Future studies could employ advanced NMR techniques to elucidate the precise structure of the bonds formed between this compound and a substrate. Combining NMR, Mass Spectrometry (MS), and IR spectroscopy provides a comprehensive toolkit for determining the structure of reaction products and intermediates. researchgate.net This detailed structural information is essential for establishing structure-property relationships.

Computational Spectroscopy: The combination of experimental spectroscopy with computational modeling offers deeper insights. Theoretical IR and NMR spectra can be calculated for proposed intermediates and final structures and then compared with experimental data to confirm assignments and elucidate complex reaction pathways. researchgate.netwisc.edu This approach could be used to study the conformational behavior of this compound on a surface or its interaction with active sites on a catalyst.

The following table outlines advanced characterization methods and their potential applications to this compound.

TechniqueInformation GainedRelevance to this compound
In-Situ FTIR Spectroscopy Real-time monitoring of hydrolysis, condensation, and grafting reactions. utwente.nlUnderstanding reaction kinetics on catalyst supports and filler surfaces; optimizing curing conditions in composites.
Solid-State CP/MAS NMR Characterization of the covalent bonds formed between the silane and an inorganic surface. researchgate.netConfirming the bonding mechanism and stability of surface modifications.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of atoms on a material's surface.Quantifying the surface coverage and chemical environment of silicon after treatment. researchgate.net
Computational Vibrational Spectroscopy Prediction of IR and Raman spectra to aid in the interpretation of experimental data. wisc.eduIdentifying reaction intermediates and understanding the influence of alkyl groups on vibrational modes.

Multi-Scale Modeling and Simulation for Complex Silane Systems

Computational modeling provides a powerful lens to understand and predict the behavior of silane systems from the atomic to the macroscopic level. This in silico approach can significantly accelerate the design and optimization of materials and processes.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the interface between polymers and inorganic surfaces modified with silane coupling agents. frontiersin.org This technique can reveal how the silane layer affects interfacial adhesion, molecular mobility, and local structure. researchgate.net Simulations of this compound at the interface of polypropylene and a Ziegler-Natta catalyst could elucidate its role in controlling stereoregularity and enhancing catalyst activity. MD can also predict binding energies and the stability of the silane-surface bond. frontiersin.org

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to investigate the electronic structure and reactivity of silane molecules. These calculations can provide detailed insights into reaction mechanisms, bond energies, and spectroscopic properties, complementing experimental findings. researchgate.net For this compound, QM could be used to model its hydrolysis pathway or its interaction with specific active sites on a catalyst with high accuracy.

Hierarchical Modeling: A key trend is the use of hierarchical or multi-scale modeling, where information from lower-length-scale models (like QM or MD) is used as input for higher-length-scale models (like mesoscale or finite element analysis). mdpi.com This approach allows for the prediction of bulk material properties, such as mechanical strength or thermal conductivity, based on the molecular structure of the silane and its interfacial behavior. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Silane Research

Predictive Modeling: ML models can be trained on existing datasets of silane properties and performance to predict the characteristics of new, untested molecules. nih.gov By generating descriptors based on the molecular structure of various silanes, including this compound, ML algorithms could predict outcomes like catalyst efficiency, polymer properties, or adhesion strength. tandfonline.com This enables rapid screening of a vast number of potential silane candidates for a specific application. nih.gov

Generative AI for Materials Discovery: A new paradigm involves using generative AI models to design novel materials from the ground up. microsoft.com These models can be given a set of desired properties, and they will generate new molecular structures that are predicted to meet those criteria. In the context of silane research, one could envision a generative model proposing novel external donors for Ziegler-Natta catalysts that outperform existing molecules like this compound.

Accelerating Simulations and Data Analysis: AI can be used to analyze the large and complex datasets generated by modern experimental techniques and computational simulations. mpie.de For instance, AI frameworks can automate the interpretation of spectroscopic or microscopic data. Furthermore, ML potentials are being developed to accelerate molecular dynamics simulations, allowing for the study of larger systems over longer timescales than are accessible with traditional methods. udel.eduresearchgate.net This could enable more realistic simulations of polymerization processes or the long-term performance of silane-modified materials. researchgate.net

The integration of these advanced research paradigms promises to unlock the full potential of silanes like this compound, driving innovation in catalysis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Isobutylisopropyldimethoxysilane, and what analytical techniques validate its purity?

  • Methodological Answer : The synthesis typically involves the reaction of isobutylisopropylsilane with methanol under controlled acidic or basic conditions. Key steps include:

Alkoxy substitution : Reacting chlorosilane precursors with methanol to replace chloride with methoxy groups.

Purification : Distillation under reduced pressure or column chromatography to isolate the product.

  • Validation : Use spectroscopic methods:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy peaks at δ ~3.5 ppm for Si-O-CH₃).
  • FTIR : Detect Si-O stretching vibrations (~1000–1100 cm⁻¹).
  • GC-MS : Verify molecular ion peaks (e.g., m/z = 220 for C₉H₂₂O₂Si) and absence of impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on its hazard classification (3.1C: Flammable liquid, 6.1D: Acute toxicity):

Ventilation : Use fume hoods to avoid inhalation of vapors.

PPE : Wear nitrile gloves, lab coats, and safety goggles.

Storage : Keep in flame-resistant cabinets away from oxidizers.

  • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water due to potential silanol generation .

Q. How is this compound characterized for structural and functional properties in materials science research?

  • Methodological Answer :

  • Surface Analysis : Use XPS (X-ray photoelectron spectroscopy) to study silane monolayer formation on substrates.
  • Contact Angle Measurements : Assess hydrophobicity post-application on surfaces.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition typically >200°C) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound under varying humidity and temperature conditions?

  • Methodological Answer :

Controlled Environment Chambers : Expose silane-treated substrates to humidity levels (20–90% RH) and temperatures (25–100°C).

Kinetic Studies : Monitor hydrolysis rates via FTIR (Si-O-CH₃ → Si-OH transitions).

Statistical Design : Employ factorial DOE (Design of Experiments) to isolate variable interactions .

Q. What strategies resolve contradictions in data regarding the hydrolytic stability of this compound across studies?

  • Methodological Answer :

Reproducibility Checks : Replicate experiments using identical substrates (e.g., silica vs. alumina).

Advanced Spectroscopy : Use solid-state NMR to detect siloxane network formation.

Peer Consultation : Compare findings with computational models (e.g., DFT simulations of hydrolysis pathways) .

Q. How can computational modeling predict the interfacial interactions of this compound in composite materials?

  • Methodological Answer :

Molecular Dynamics (MD) : Simulate silane adsorption on metal oxides (e.g., TiO₂, SiO₂).

DFT Calculations : Optimize bond energies for Si-O-M (M = substrate metal).

Validation : Correlate simulation results with experimental AFM (Atomic Force Microscopy) adhesion data .

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Reactant of Route 1
Reactant of Route 1
Isobutylisopropyldimethoxysilane
Reactant of Route 2
Reactant of Route 2
Isobutylisopropyldimethoxysilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.